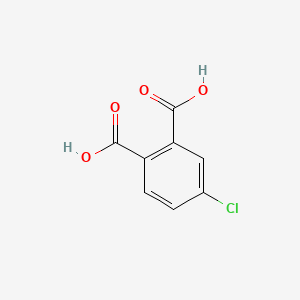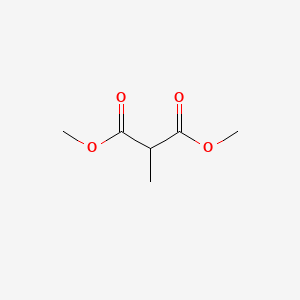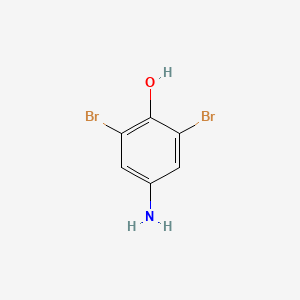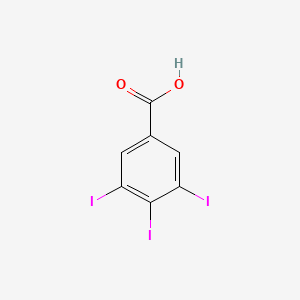
4-Chlorophthalic acid
概要
説明
4-Chlorophthalic acid (4-CPA) is an organic compound with the molecular formula C8H5ClO4. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. 4-CPA is a member of the phthalic acid family and is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis, as a corrosion inhibitor, and as a plasticizer.
科学的研究の応用
Chemical Synthesis
4-Chlorophthalic acid is used in various chemical synthesis processes . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
Preparation of Pigment Dyes
One of the significant applications of 4-Chlorophthalic acid is in the preparation of pigment dyes . It serves as an intermediate in the production process .
Material Science
In the field of material science, 4-Chlorophthalic acid is used in the development of new materials . Its unique properties make it a valuable component in material science research .
Chromatography
4-Chlorophthalic acid is also used in chromatography, a laboratory technique for the separation of mixtures . It can be used as a mobile phase or stationary phase component .
Analytical Research
In analytical research, 4-Chlorophthalic acid is used due to its reactivity and predictable behavior . It can be used in various analytical techniques to study other compounds .
Life Science Research
In life science research, 4-Chlorophthalic acid is used in various applications . Its properties make it a useful tool in biological and biochemical research .
特性
IUPAC Name |
4-chlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPPHSQIBKWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045022 | |
| Record name | 4-Chlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophthalic acid | |
CAS RN |
89-20-3 | |
| Record name | 4-Chlorophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROPHTHALIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7T40O3AM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the solubility behavior of 4-chlorophthalic acid?
A1: The solubility of 4-chlorophthalic acid has been investigated in various solvents. Research indicates that its solubility in water increases with temperature []. Specifically, the solubility of 4-chlorophthalic acid in water was measured at temperatures ranging from 283.15 K to 333.15 K []. Additionally, its solubility has been studied in organic solvents like ethyl acetate, acetone, and 1,4-dioxane, with the findings fitted to the modified Apelblat equation for correlation [].
Q2: Can you describe the solid-liquid phase behavior of mixtures containing 4-chlorophthalic acid?
A2: Research has explored the solid-liquid phase equilibrium of the ternary system comprising 3-chlorophthalic acid, 4-chlorophthalic acid, and water at 283.15 K and 313.15 K []. The study revealed the formation of an adductive compound with the formula (3-C6H3Cl(COOH)2 · 4- C6H3Cl(COOH)2) alongside the individual acids []. The phase diagrams, constructed based on solubility measurements, indicated that the crystallization field of 3-chlorophthalic acid was more prominent than that of the adduct or 4-chlorophthalic acid at both temperatures []. This information is crucial for understanding crystallization processes and separation methods for these compounds.
Q3: Are there any analytical methods for quantifying 4-chlorophthalic acid and related compounds?
A3: Yes, high-performance liquid chromatography (HPLC) has been employed for the simultaneous determination of 4-chlorophthalic acid, its isomer 3-chlorophthalic acid, and their corresponding anhydride forms []. This method utilizes a Luna-C18 column, a methanol-ammonium dihydrogen phosphate mobile phase, and UV detection at 240 nm []. The anhydride forms are converted to their respective monochloro-O-carboxyl ethyl benzoate isomers through esterification with ethanol prior to analysis [].
Q4: Has the biodegradation of 4-chlorophthalic acid been studied?
A4: Research has shown that certain bacterial species can degrade 4-chlorophthalic acid. For instance, a mixed bacterial culture (ON-7) and Bacillus sp. strain FO were found to decarboxylate 4-chlorophthalic acid, resulting in the formation of 3-chlorobenzoic acid []. This decarboxylation process is attributed to a novel decarboxylase enzyme found in these microorganisms []. Understanding these biodegradation pathways is essential for evaluating the environmental fate of 4-chlorophthalic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)

